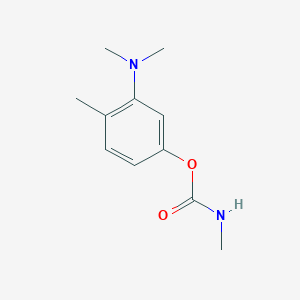
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester, also known as carbaryl, is a widely used insecticide that belongs to the carbamate family. It is a white crystalline solid that is soluble in water and commonly used in agriculture to protect crops from pests. Carbaryl is also used in public health programs to control mosquitoes, ticks, and other disease-carrying insects.
Mechanism Of Action
Carbaryl acts as an acetylcholinesterase inhibitor, which means it blocks the enzyme that breaks down acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical And Physiological Effects
Carbaryl can have toxic effects on non-target organisms, including humans, wildlife, and aquatic life. It can cause nausea, vomiting, headaches, and dizziness in humans. Long-term exposure to N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester has been linked to cancer, reproductive problems, and developmental delays in children. It can also have adverse effects on wildlife, including birds, fish, and amphibians.
Advantages And Limitations For Lab Experiments
Carbaryl is a widely used insecticide and has been extensively studied for its insecticidal properties. It is relatively inexpensive and can be easily synthesized on a large scale. However, due to its toxic effects on non-target organisms, its use in lab experiments is limited. Researchers must take precautions to ensure that N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester does not contaminate the environment or harm non-target organisms.
Future Directions
There are several areas of future research for N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester. One area is the development of alternative insecticides that are less toxic to non-target organisms. Another area is the development of new formulations of N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester that are more targeted to specific pests and have less impact on non-target organisms. Additionally, there is a need for more research on the long-term effects of N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester exposure on human health and the environment.
Synthesis Methods
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate in the presence of a catalyst. The resulting intermediate is then reacted with 3-(dimethylamino)-4-methylphenol to form N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester. The synthesis process is relatively simple and can be carried out on a large scale with high yield.
Scientific Research Applications
Carbaryl has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests. It is used in agriculture to protect crops such as cotton, corn, soybeans, and vegetables from insects. Carbaryl is also used in public health programs to control disease-carrying insects such as mosquitoes and ticks.
properties
CAS RN |
14144-91-3 |
|---|---|
Product Name |
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester |
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
[3-(dimethylamino)-4-methylphenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H16N2O2/c1-8-5-6-9(15-11(14)12-2)7-10(8)13(3)4/h5-7H,1-4H3,(H,12,14) |
InChI Key |
SOANVOIJXGSERP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)N(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)N(C)C |
synonyms |
N-Methylcarbamic acid 3-(dimethylamino)-4-methylphenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



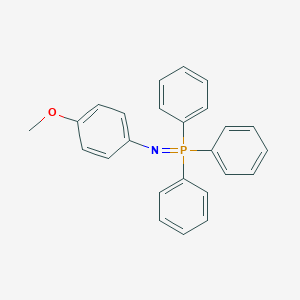


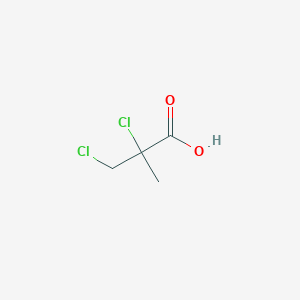
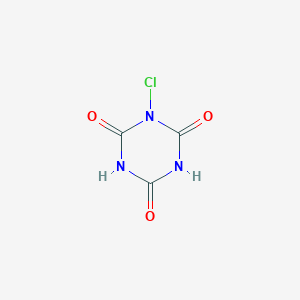

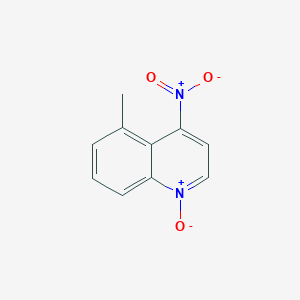





![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)